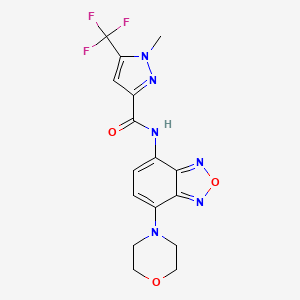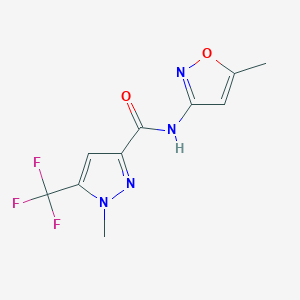![molecular formula C19H28ClN3O B4336136 N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4336136.png)
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
概要
説明
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that features an adamantane moiety, a pyrazole ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the alkylation of adamantane with propylene in the presence of acid catalysts.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the adamantane derivative with the pyrazole ring and introducing the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives, and substituted pyrazole compounds.
科学的研究の応用
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for developing advanced materials, such as polymers with enhanced thermal stability.
Biological Studies: It can be used to study the interactions of adamantane derivatives with biological systems, including their potential as antiviral or anticancer agents.
作用機序
The mechanism of action of N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with specific protein targets .
類似化合物との比較
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety, a pyrazole ring, and a carboxamide group. This combination imparts distinct structural and functional properties, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-4-15(21-18(24)17-16(20)11(2)22-23(17)3)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,4-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXRECYZLDWZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C(=NN4C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336063.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B4336064.png)
![2-{[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4336068.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4336070.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4336076.png)
![4-BROMO-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336096.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4336100.png)
![N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336109.png)
![2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B4336119.png)
![1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336123.png)


![N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4336141.png)
![4-({2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336142.png)
